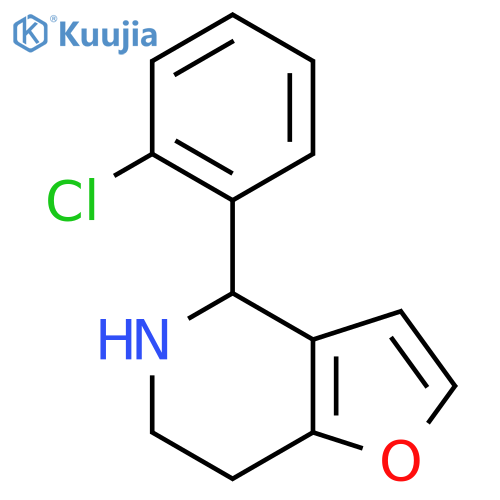Cas no 1780589-22-1 (4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine)

1780589-22-1 structure
商品名:4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine
4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine
- EN300-1076345
- 4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
- 1780589-22-1
-
- インチ: 1S/C13H12ClNO/c14-11-4-2-1-3-9(11)13-10-6-8-16-12(10)5-7-15-13/h1-4,6,8,13,15H,5,7H2
- InChIKey: LTDAKSGUBQWNCB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C2C=COC=2CCN1
計算された属性
- せいみつぶんしりょう: 233.0607417g/mol
- どういたいしつりょう: 233.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1076345-0.05g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
| Enamine | EN300-1076345-5.0g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1076345-10g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 10g |
$2393.0 | 2023-10-28 | |
| Enamine | EN300-1076345-1.0g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1076345-5g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 5g |
$1614.0 | 2023-10-28 | |
| Enamine | EN300-1076345-0.1g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
| Enamine | EN300-1076345-0.25g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
| Enamine | EN300-1076345-10.0g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1076345-1g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 1g |
$557.0 | 2023-10-28 | |
| Enamine | EN300-1076345-0.5g |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine |
1780589-22-1 | 95% | 0.5g |
$535.0 | 2023-10-28 |
4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
5. Water
1780589-22-1 (4-(2-chlorophenyl)-4H,5H,6H,7H-furo3,2-cpyridine) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量